molecular formula C10H10O3 B2517830 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 153-90-2

4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B2517830
CAS No.: 153-90-2
M. Wt: 178.187
InChI Key: SFJUTOQJGSMBIZ-UHFFFAOYSA-N
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Description

4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid is a chemical compound with the molecular formula C10H10O3 It is a derivative of indene, a bicyclic hydrocarbon, and features a hydroxyl group at the 4-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the compound can be synthesized by the cyclization of 2-(2-hydroxyphenyl)acetic acid under acidic conditions, followed by oxidation to introduce the hydroxyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and subsequent hydrolysis to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-oxo-2,3-dihydro-1H-indene-5-carboxylic acid.

    Reduction: Formation of 4-hydroxy-2,3-dihydro-1H-indene-5-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-2,3-dihydro-1H-indene-5-methanol
  • 4-oxo-2,3-dihydro-1H-indene-5-carboxylic acid
  • 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid

Uniqueness

4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9-7-3-1-2-6(7)4-5-8(9)10(12)13/h4-5,11H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJUTOQJGSMBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153-90-2
Record name 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid
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